3-(Nitromethyl)thietan-3-ol
Overview
Description
3-(Nitromethyl)thietan-3-ol is a chemical compound with the empirical formula C4H7NO3S . It has a molecular weight of 149.17 and is a product of SpiroChem .
Molecular Structure Analysis
The molecular structure of 3-(Nitromethyl)thietan-3-ol is represented by the empirical formula C4H7NO3S . The CAS Number for this compound is 1379812-19-7 .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(Nitromethyl)thietan-3-ol include its empirical formula (C4H7NO3S), molecular weight (149.17), and its CAS Number (1379812-19-7) .Scientific Research Applications
Medicinal Chemistry: Bioisostere for Carboxylic Acid
3-(Nitromethyl)thietan-3-ol: has been evaluated as a potential bioisostere for the carboxylic acid functional group . This application is significant in the design of new pharmaceuticals, where replacing a carboxylic acid group with a thietan-3-ol derivative can lead to drugs with improved pharmacokinetic properties, such as better membrane permeability and metabolic stability.
Biochemistry: Enzyme Inhibition Studies
In biochemistry, this compound could be used in enzyme inhibition studies . By acting as a bioisostere for carboxylic acid, it could help in understanding the active sites of enzymes and the role of carboxylic acid groups in enzymatic reactions, which is fundamental for the development of enzyme inhibitors.
Pharmacology: Drug Development
In pharmacology, 3-(Nitromethyl)thietan-3-ol is a promising candidate for drug development . Its potential as a bioisostere for carboxylic acid groups could lead to the creation of new drugs with modified potency, selectivity, or metabolic profiles, which is a key aspect of pharmaceutical research.
Safety and Hazards
properties
IUPAC Name |
3-(nitromethyl)thietan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3S/c6-4(1-5(7)8)2-9-3-4/h6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDCVSJNCMJHJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1)(C[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Nitromethyl)thietan-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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